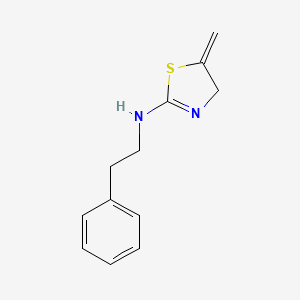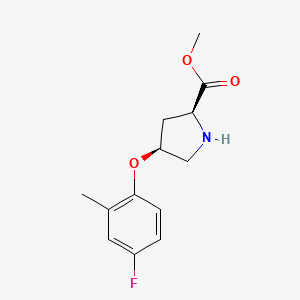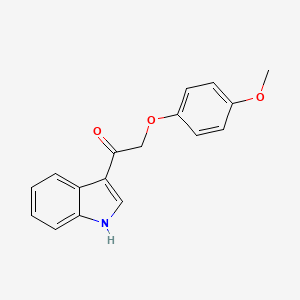![molecular formula C14H10Cl2N4S B12478903 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B12478903.png)
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole: is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound features a phenyl group and a 2,4-dichlorobenzylsulfanyl group attached to the tetrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the 2,4-Dichlorobenzylsulfanyl Group: The 2,4-dichlorobenzylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a 2,4-dichlorobenzyl halide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki coupling, using a phenylboronic acid and a suitable halide derivative of the tetrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorines on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The tetrazole ring and the sulfanyl group could play crucial roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole
- 5-[(2,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-tetrazole
Uniqueness
- The presence of both a phenyl group and a 2,4-dichlorobenzylsulfanyl group attached to the tetrazole ring makes 5-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole unique compared to its analogs. This unique structure could result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H10Cl2N4S |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C14H10Cl2N4S/c15-11-7-6-10(13(16)8-11)9-21-14-17-18-19-20(14)12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
SOKHGLGIEMOPBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-3-[(4-tert-butylphenyl)sulfanyl]propanamide](/img/structure/B12478841.png)
![2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B12478851.png)
![3,3,7,8-tetramethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12478852.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B12478853.png)
![4-methyl-N-(2-methyl-5-nitrophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12478855.png)
![N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B12478863.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}cyclohexanamine](/img/structure/B12478870.png)
![4-[4-(benzyloxy)phenyl]-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12478874.png)
![N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12478875.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate](/img/structure/B12478884.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B12478898.png)

